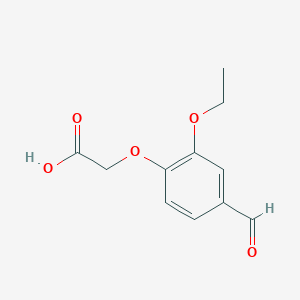

2-(2-Ethoxy-4-formylphenoxy)acetic acid

Beschreibung

BenchChem offers high-quality 2-(2-Ethoxy-4-formylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethoxy-4-formylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALVFSVIEQRSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281020 | |

| Record name | 2-(2-Ethoxy-4-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51264-76-7 | |

| Record name | 2-(2-Ethoxy-4-formylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51264-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxy-4-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxy-4-formylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-(2-Ethoxy-4-formylphenoxy)acetic acid: Current Knowledge and Future Directions

Core Compound Profile: 2-(2-Ethoxy-4-formylphenoxy)acetic acid

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. Its fundamental chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 51264-76-7 | [1] |

| Molecular Formula | C₁₁H₁₂O₅ | |

| Molecular Weight | 224.21 g/mol | |

| Synonyms | No widely recognized synonyms |

A safety data sheet for 2-(2-Ethoxy-4-formylphenoxy)acetic acid indicates that it is intended for research and development use only.[1]

The Broader Family: Phenoxyacetic Acids

Phenoxyacetic acid and its derivatives are a class of organic compounds that have garnered significant interest in various scientific fields, including pharmaceuticals and agriculture.[2][3][4] They are characterized by a phenyl ring linked to an acetic acid moiety through an ether bond. The diverse biological activities of these compounds are largely influenced by the nature and position of substituents on the aromatic ring.[2][3]

Synthesis of Substituted (Formylphenoxy)acetic Acids: A General Protocol

While a specific, detailed experimental protocol for the synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid is not published, a general method for the synthesis of substituted 2-(formylphenoxy)acetic acids can be inferred from the literature. This typically involves a two-step process starting from a substituted salicylaldehyde.

Experimental Protocol:

-

Etherification: A substituted 2-hydroxybenzaldehyde is reacted with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a weak base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the formation of the corresponding ethyl 2-(formylphenoxy)acetate.[5]

-

Hydrolysis: The resulting ester is then subjected to hydrolysis, often using a solution of sodium hydroxide in a mixture of methanol and water, to yield the desired 2-(formylphenoxy)acetic acid.[5]

Below is a generalized workflow for this synthesis.

Potential Biological Activities: Inferences from Related Compounds

The biological activities of phenoxyacetic acid derivatives are diverse and well-documented.[2][4] While no specific biological data exists for 2-(2-Ethoxy-4-formylphenoxy)acetic acid, the activities of structurally similar compounds can provide insights into its potential applications.

| Compound Class/Derivative | Reported Biological Activity | Potential Application | Reference |

| Phenoxyacetic Acids | Agonists of Free Fatty Acid Receptor 1 (FFA1) | Antidiabetic | [6] |

| Substituted Phenoxyacetic Acids | Selective COX-2 Inhibition | Anti-inflammatory | [5] |

| 2-(4-formyl-2-methoxyphenoxy)acetic acid derivatives | Anti-mycobacterial | Treatment of Tuberculosis | [7] |

| Schiff bases of 2-formylphenoxyacetic acid | Antibacterial | Antimicrobial agents | [2] |

| Chlorophenoxyacetic Acids | Herbicidal, Cytotoxic against cancer cells | Agriculture, Oncology | [3] |

Signaling Pathways and Mechanism of Action: An Unexplored Territory

Due to the absence of biological studies on 2-(2-Ethoxy-4-formylphenoxy)acetic acid, there is no information regarding its mechanism of action or its potential involvement in any signaling pathways. Research into its biological effects would be a prerequisite for elucidating such mechanisms.

Conclusion and Future Outlook

2-(2-Ethoxy-4-formylphenoxy)acetic acid represents a chemical entity for which a significant information gap exists in the scientific literature. While its basic chemical identity is established, its synthesis has not been specifically detailed, and its biological properties remain unexplored. Based on the activities of related phenoxyacetic acid derivatives, this compound could potentially be investigated for applications in areas such as metabolic diseases, inflammation, and infectious diseases. Future research should focus on establishing a reliable synthetic route, followed by a comprehensive screening for biological activity to unlock the potential of this compound. The creation of detailed experimental protocols and the collection of quantitative data from such studies would be essential first steps in this endeavor.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. jetir.org [jetir.org]

- 3. mdpi.com [mdpi.com]

- 4. jetir.org [jetir.org]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 6. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Ethoxy-4-formylphenoxy)acetic acid molecular structure

An In-depth Technical Guide to 2-(2-Ethoxy-4-formylphenoxy)acetic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Molecular Structure and Properties

2-(2-Ethoxy-4-formylphenoxy)acetic acid is an organic compound belonging to the phenoxyacetic acid class. Its structure features a central benzene ring substituted with an ethoxy group, a formyl (aldehyde) group, and an acetic acid moiety linked via an ether bond.

Physicochemical Data

A summary of the key quantitative data for 2-(2-Ethoxy-4-formylphenoxy)acetic acid is presented below.

| Property | Value | Reference |

| Molecular Formula | C11H12O5 | [1][2] |

| Molecular Weight | 224.21 g/mol | [1][2] |

| CAS Number | 51264-76-7 | [2] |

| MDL Number | MFCD01835931 | [1][2] |

| PubChem CID | 801537 | [2] |

Synthesis Protocol

The synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid can be achieved via a two-step process involving a Williamson ether synthesis followed by ester hydrolysis. The general methodology is adapted from procedures reported for similar 2-(formylphenoxy)acetic acid derivatives.[3][4]

Experimental Protocol: Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Step 1: Synthesis of the Ethyl Ester Intermediate

-

Reactants: To a solution of 4-ethoxy-2-hydroxybenzaldehyde (10 mmol) in 50 mL of anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 20 mmol) and ethyl bromoacetate (13 mmol).

-

Reaction: Stir the mixture vigorously and heat to 80°C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, add 200 mL of ethyl acetate (EtOAc). Wash the organic phase with brine (3 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is the ethyl ester of the target molecule.

Step 2: Hydrolysis to the Carboxylic Acid

-

Hydrolysis Mixture: Dissolve the crude ester from Step 1 in a mixture of acetic acid (25 mL), water (20 mL), and concentrated sulfuric acid (H2SO4, 7.5 mL).

-

Reaction: Reflux the resulting solution for 4 hours.

-

Work-up: Cool the reaction mixture to room temperature and dilute with 200 mL of brine. Extract the product with dichloromethane (CH2Cl2, 3 x 100 mL).

-

Purification: Combine the organic layers and wash extensively with brine (10 x 30 mL) to remove residual acid and DMF. Dry the organic layer over anhydrous Na2SO4.

-

Final Product: Remove the solvent in vacuo. Purify the solid residue by flash chromatography or recrystallization to yield pure 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

Chemical and Biological Activity

Phenoxyacetic acid derivatives are recognized for a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[5] The specific biological profile of the title compound is not extensively detailed in the cited literature, but its structural motifs—a substituted benzaldehyde and a phenoxyacetic acid core—suggest potential for further investigation in medicinal chemistry. For instance, related 2-(2-formylphenoxy)acetic acid derivatives have been used as precursors in the synthesis of azomethines and hydrazones with antibacterial activity and as substrates in photochemical cyclization reactions to produce chromanone and benzofuranone derivatives.[6][7]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

Caption: Workflow for the two-step synthesis of the target compound.

References

- 1. (2-Ethoxy-4-formylphenoxy)acetic acid - Amerigo Scientific [amerigoscientific.com]

- 2. americanelements.com [americanelements.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 2-(2-Formylphenoxy)acetic acid | CAS#:6280-80-4 | Chemsrc [chemsrc.com]

synthesis pathway for 2-(2-Ethoxy-4-formylphenoxy)acetic acid

An In-depth Technical Guide to the Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Introduction

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a valuable organic intermediate, serving as a key building block in the development of more complex molecules for pharmaceutical and materials science applications. Its structure, featuring a reactive aldehyde, an ether linkage, and a carboxylic acid, allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of a reliable two-step synthesis pathway, including detailed experimental protocols, quantitative data, and process workflows designed for researchers, chemists, and professionals in drug development.

Overall Synthesis Pathway

The synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid is efficiently achieved via a two-step process. The first step involves a Williamson ether synthesis to form an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid product.

Caption: Two-step synthesis route for 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

Step 1: Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

This initial step is a Williamson ether synthesis. It involves the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-ethoxybenzaldehyde (ethyl vanillin) by a weak base, followed by a nucleophilic (Sₙ2) attack on ethyl bromoacetate to form the corresponding ether-linked ester.

Experimental Protocol

A general procedure adapted for this synthesis is as follows:

-

To a round-bottom flask containing anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per mmol of phenol), add 4-hydroxy-3-ethoxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the resulting suspension at room temperature for 20 minutes to facilitate the formation of the phenoxide salt.

-

Add ethyl bromoacetate (1.3 eq) to the mixture in a dropwise manner.

-

Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (EtOAc) and wash it three times with brine (saturated NaCl solution) to remove DMF and inorganic salts.

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography (eluent: hexane/EtOAc mixture) to yield the pure ester.

Quantitative Data

| Reactant/Reagent | Molar Eq. | Role | Notes |

| 4-Hydroxy-3-ethoxybenzaldehyde | 1.0 | Starting Material | - |

| Ethyl Bromoacetate | 1.3 | Alkylating Agent | An excess ensures complete reaction of the phenol. |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous conditions are crucial. |

| N,N-Dimethylformamide (DMF) | - | Solvent | Anhydrous polar aprotic solvent. |

| Reaction Conditions | |||

| Temperature | 80°C | - | - |

| Time | 4-6 hours | - | Monitor by TLC. |

| Expected Yield | ~80% | - | Based on analogous reactions for similar substrates.[1][2] |

Step 2: Hydrolysis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

The final step involves the hydrolysis of the ethyl ester intermediate to the desired carboxylic acid. While this can be achieved under basic conditions, acidic hydrolysis is also highly effective and avoids potential side reactions with the aldehyde group under strong base conditions at high temperatures.

Experimental Protocol

A general method for acidic hydrolysis is as follows:[1]

-

Dissolve the crude or purified ethyl 2-(2-ethoxy-4-formylphenoxy)acetate (1.0 eq) from Step 1 in a solvent mixture of acetic acid (AcOH, ~2.5 mL per mmol), water (H₂O, ~2 mL per mmol), and concentrated sulfuric acid (H₂SO₄, ~0.75 mL per mmol).

-

Heat the resulting solution to reflux (approximately 100-110°C) for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with a significant volume of brine and extract the product into a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc), performing the extraction three times.

-

Combine the organic layers and wash them repeatedly with brine to remove residual acid and inorganic impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified further by recrystallization or flash chromatography if necessary.

Quantitative Data

| Reactant/Reagent | Molar Eq. | Role | Notes |

| Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate | 1.0 | Substrate | - |

| Acetic Acid / Water / Sulfuric Acid | - | Solvent/Catalyst | The ratio is critical for effective hydrolysis. |

| Reaction Conditions | |||

| Temperature | Reflux | - | ~100-110°C |

| Time | 4 hours | - | - |

| Expected Yield | ~80-90% | - | Based on analogous hydrolysis reactions.[1] |

Experimental Workflow Visualization

The following diagram illustrates the typical laboratory workflow for the complete synthesis process.

Caption: General laboratory workflow for the synthesis of the target compound.

References

Technical Safety Guide: 2-(2-Ethoxy-4-formylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a summary of publicly available safety information for 2-(2-Ethoxy-4-formylphenoxy)acetic acid (CAS No. 51264-76-7). It is intended for informational purposes for research and development professionals and is not a substitute for a manufacturer-provided Safety Data Sheet (SDS). Always consult the original SDS from your supplier before handling this chemical.

Chemical Identification

This section provides the basic identifiers for 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

| Identifier | Value |

| Chemical Name | 2-(2-Ethoxy-4-formylphenoxy)acetic acid |

| CAS Number | 51264-76-7 |

| Molecular Formula | C₁₁H₁₂O₅ |

| Molecular Weight | 224.21 g/mol |

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this substance is classified as follows.[1]

| GHS Classification | Category | Hazard Statement |

| Skin Irritation | Not specified | H315: Causes skin irritation |

| Eye Irritation | Not specified | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Not specified | H335: May cause respiratory irritation |

GHS Pictogram:

Signal Word: Warning[1]

Precautionary Statements: [1]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

A comprehensive GHS classification is not available in the public domain. The information presented is based on limited data from chemical suppliers.

GHS Hazard Classification Workflow

The following diagram illustrates the general process for classifying a chemical substance according to GHS guidelines.

Caption: Generalized GHS Hazard Classification Workflow.

Physical and Chemical Properties

| Property | Value |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Flash Point | Data not available |

| Density | Data not available |

Toxicological Information

No quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for 2-(2-Ethoxy-4-formylphenoxy)acetic acid has been found in publicly available literature or safety data sheets.

| Toxicological Endpoint | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation |

| Specific Target Organ Toxicity - Repeated Exposure | Data not available |

| Aspiration Hazard | Data not available |

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of 2-(2-Ethoxy-4-formylphenoxy)acetic acid are not described in the publicly available safety data sheets. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would typically be followed for determining the toxicological endpoints listed above.

Exposure Controls and Personal Protection

As this material is intended for research and development use only, appropriate exposure controls and personal protective equipment (PPE) should be used in a laboratory setting.[2]

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment:

| PPE Type | Recommendation |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | If dusts or aerosols are generated, use a NIOSH-approved respirator. |

Personal Protective Equipment (PPE) Selection Logic

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this chemical.

Caption: Recommended PPE Selection Workflow.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.[2]

| Exposure Route | First Aid Measures |

| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. |

| Eye Contact | Rinse with pure water for at least 15 minutes. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. |

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep container tightly closed.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon oxides.

Ecological and Disposal Considerations

-

Ecological Information: No data available.

-

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service.

References

physical and chemical properties of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Identity and Physical Properties

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. Its core structure consists of a benzene ring substituted with an ethoxy group, a formyl group, and an acetic acid moiety linked via an ether bond.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2-Ethoxy-4-formylphenoxy)acetic acid |

| CAS Number | 51264-76-7[1] |

| Molecular Formula | C₁₁H₁₂O₅[2] |

| Molecular Weight | 224.21 g/mol [2] |

| Canonical SMILES | CCOC1=C(C=CC(=C1)C=O)OCC(=O)O |

| InChI Key | BALVFSVIEQRSSY-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid is not explicitly detailed in the available literature. However, a plausible and widely used method for the preparation of phenoxyacetic acids is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

A general synthetic approach for 2-(2-formylphenoxy)acetic acids has been described, which can be adapted for the target molecule.[3] This would involve the reaction of a substituted 2-hydroxybenzaldehyde with a haloacetate, followed by hydrolysis.

Proposed Synthesis Workflow:

The synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid can be logically envisioned as a two-step process starting from 2-ethoxy-4-hydroxybenzaldehyde.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

-

To a solution of 2-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, anhydrous potassium carbonate (2 equivalents).

-

Stir the mixture at room temperature for a designated period to facilitate the formation of the phenoxide.

-

Add ethyl bromoacetate (1.1 to 1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-(2-Ethoxy-4-formylphenoxy)acetic acid

-

Dissolve the purified ethyl 2-(2-ethoxy-4-formylphenoxy)acetate in a mixture of ethanol and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 2 M solution), to the ester solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as indicated by TLC.

-

After the reaction is complete, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

-

Recrystallize the crude acid from a suitable solvent system to obtain the pure 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

Chemical Reactivity and Stability

The chemical reactivity of 2-(2-Ethoxy-4-formylphenoxy)acetic acid is primarily dictated by the three functional groups present in the molecule: the carboxylic acid, the aldehyde, and the aromatic ether.

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol. Its acidic nature allows for salt formation with bases.

-

Aldehyde: The formyl group is susceptible to nucleophilic attack and can participate in reactions like oxidation to a carboxylic acid, reduction to an alcohol, and the formation of imines, oximes, and hydrazones.

-

Aromatic Ring: The benzene ring is activated towards electrophilic substitution by the electron-donating ethoxy and carboxymethoxy groups. The positions ortho and para to these activating groups are the most likely sites for substitution.

-

Ether Linkage: The ether bonds are generally stable but can be cleaved under harsh acidic conditions.

Information on the long-term stability and specific storage conditions is not detailed in the available literature, but as a general precaution for substituted aromatic aldehydes and carboxylic acids, it should be stored in a cool, dry place away from strong oxidizing agents and bases.

Biological Activity and Potential Applications

Currently, there is no specific information in the public domain detailing the biological activity or signaling pathways associated with 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

However, the broader class of phenoxyacetic acid derivatives has been investigated for a wide range of biological activities, including:

-

Herbicidal Activity: Certain chlorinated phenoxyacetic acids are well-known herbicides.

-

Pharmacological Potential: Various derivatives have been explored for their anti-inflammatory, antibacterial, antifungal, and anticancer properties.[4][5] For instance, some substituted (2-phenoxyphenyl)acetic acids have shown anti-inflammatory activity.

The presence of the aldehyde functional group makes 2-(2-Ethoxy-4-formylphenoxy)acetic acid a versatile building block for the synthesis of more complex molecules through derivatization, such as the formation of Schiff bases, which are known to possess a wide array of biological activities.

Logical Relationship of Phenoxyacetic Acid Derivatives and their Potential Biological Activities:

Given its structural features, 2-(2-Ethoxy-4-formylphenoxy)acetic acid could be a candidate for inclusion in screening libraries for the discovery of new bioactive compounds.[6][7][8]

Conclusion

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a chemical compound with a well-defined structure but limited publicly available data on its experimental physical properties and biological activity. The synthetic route via Williamson ether synthesis is a well-established and logical approach for its preparation. The presence of multiple functional groups makes it a potentially valuable intermediate for the synthesis of a variety of derivatives for screening in drug discovery and other life science applications. Further research is warranted to fully characterize its physicochemical properties and to explore its potential biological activities.

References

- 1. 2-(2-Ethoxy-4-formylphenoxy)acetic acid - Safety Data Sheet [chemicalbook.com]

- 2. (2-Ethoxy-4-formylphenoxy)acetic acid - Amerigo Scientific [amerigoscientific.com]

- 3. biosynth.com [biosynth.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny | MDPI [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. selleckchem.com [selleckchem.com]

- 7. chemscene.com [chemscene.com]

- 8. Phenotypic Screening Library [otavachemicals.com]

Solubility Profile of 2-(2-Ethoxy-4-formylphenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. Due to the limited availability of direct solubility data for this specific compound, this document presents illustrative solubility data of structurally similar aromatic carboxylic acids, namely phenoxyacetic acid and vanillic acid, to provide researchers with valuable insights into expected solubility trends. A detailed, standardized experimental protocol for determining the solubility of compounds like 2-(2-Ethoxy-4-formylphenoxy)acetic acid is provided, including the widely accepted shake-flask method and subsequent quantitative analysis using High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Introduction

2-(2-Ethoxy-4-formylphenoxy)acetic acid is an organic compound of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in different solvents is a critical parameter for its application in drug discovery, formulation development, and chemical synthesis. Solubility dictates the bioavailability of a potential drug candidate and influences the choice of solvents for reaction, purification, and analytical method development. This guide aims to provide a foundational understanding of the solubility of this compound and a practical framework for its experimental determination.

Illustrative Solubility Data of Structurally Similar Compounds

Table 1: Solubility of Phenoxyacetic Acid and Vanillic Acid in Various Solvents at Room Temperature

| Solvent | Phenoxyacetic Acid Solubility | Vanillic Acid Solubility |

| Water | Limited (~1 g/100 mL)[1] | Moderately soluble[2][3] |

| Ethanol | Soluble[1][4] | Soluble[2][3] |

| Methanol | Soluble[1] | More soluble than in ethanol[5] |

| Acetone | Soluble[4] | Soluble[6] |

| Chloroform | Soluble[1] | - |

| Diethyl Ether | Soluble[4] | - |

| Benzene | Soluble | - |

| Glacial Acetic Acid | Soluble | - |

Note: The terms "soluble," "moderately soluble," and "limited" are as reported in the cited literature and may not represent precise quantitative values. The solubility of carboxylic acids can be influenced by factors such as temperature and pH.[1][2]

Based on this data, it can be anticipated that 2-(2-Ethoxy-4-formylphenoxy)acetic acid will exhibit good solubility in polar organic solvents like alcohols (ethanol, methanol) and acetone. Its solubility in water is expected to be limited but may be enhanced in alkaline conditions due to the formation of a salt.[1]

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. The protocol is based on the widely used shake-flask method.[7][8][9]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

2-(2-Ethoxy-4-formylphenoxy)acetic acid (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, etc.)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Visible Spectrophotometer

Experimental Workflow

The general workflow for determining the solubility of the target compound is illustrated in the diagram below.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 6. researchgate.net [researchgate.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

Unlocking the Potential: A Technical Guide to the Research Applications of Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid, a versatile scaffold in medicinal chemistry, has given rise to a diverse array of derivatives with significant potential across various therapeutic areas. This technical guide provides an in-depth exploration of the multifaceted research applications of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing their mechanisms of action through signaling pathway diagrams. The inherent structural modularity of the phenoxyacetic acid core allows for fine-tuning of its physicochemical and pharmacological properties, making it a privileged starting point for the design of novel therapeutic agents.

Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

Derivatives of phenoxyacetic acid have demonstrated notable efficacy against a spectrum of microbial pathogens. The introduction of various substituents on the phenyl ring and modifications of the carboxylic acid moiety have led to the discovery of compounds with potent antibacterial and antifungal activities.

Quantitative Data: Antimicrobial Activity

The antimicrobial potential of phenoxyacetic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays. Below is a summary of representative data from the literature.

| Compound ID | Target Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound |

| PA-1 | Staphylococcus aureus | 12.5 | 18 | Ciprofloxacin (6.25 µg/mL) |

| PA-2 | Escherichia coli | 25 | 15 | Ciprofloxacin (6.25 µg/mL) |

| PA-3 | Candida albicans | 50 | 12 | Fluconazole (12.5 µg/mL) |

| PA-4 | Aspergillus niger | 100 | 10 | Fluconazole (12.5 µg/mL) |

| 2,4-D-amide | Bacillus subtilis | 8 | 22 | Ampicillin (10 µg/mL) |

| MCPA-hydrazide | Pseudomonas aeruginosa | 32 | 14 | Gentamicin (10 µg/mL) |

Note: The data presented are illustrative and compiled from various sources. Actual values may vary based on specific experimental conditions.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method is a widely accepted standard for assessing the antimicrobial susceptibility of bacteria.

1. Preparation of Inoculum:

- Select three to five isolated colonies of the test bacterium from a pure culture.

- Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

2. Inoculation of Agar Plate:

- Dip a sterile cotton swab into the adjusted inoculum suspension.

- Remove excess fluid by pressing the swab against the inside of the tube.

- Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

3. Application of Disks:

- Using sterile forceps, place paper disks impregnated with a known concentration of the phenoxyacetic acid derivative onto the inoculated agar surface.

- Ensure the disks are placed at least 24 mm apart to prevent overlapping of inhibition zones.

- Gently press each disk to ensure complete contact with the agar.

4. Incubation:

- Invert the plates and incubate at 35-37°C for 18-24 hours.

5. Interpretation of Results:

- Measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).

- The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The anticancer potential of phenoxyacetic acid derivatives has been a significant area of investigation. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines, suggesting their utility as scaffolds for the development of novel chemotherapeutic agents.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the in vitro anticancer activity of these derivatives.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound |

| PAA-1 | MCF-7 (Breast) | 7.43 | Doxorubicin (0.8 µM) |

| PAA-2 | HepG2 (Liver) | 1.43[1] | 5-Fluorouracil (5.32 µM)[1] |

| PAA-3 | A549 (Lung) | 10.2 | Cisplatin (5.5 µM) |

| PAA-4 | PC-3 (Prostate) | 15.8 | Docetaxel (0.5 µM) |

| 2,4,5-T-amide | HeLa (Cervical) | 5.6 | Camptothecin (0.02 µM) |

| Cl-PAA-hydrazide | HT-29 (Colon) | 9.24[1] | Oxaliplatin (1.2 µM) |

Note: The data presented are illustrative and compiled from various sources. Actual values may vary based on specific experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of the phenoxyacetic acid derivatives in culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

- Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic drug).

- Incubate the plate for 24-72 hours.

3. MTT Addition and Incubation:

- After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

- Carefully remove the medium from each well.

- Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

- The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Phenoxyacetic acid derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit the cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 is a particularly attractive strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Quantitative Data: COX Inhibition and In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy is evaluated through in vitro enzyme inhibition assays and in vivo models of inflammation.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Carrageenan-induced Paw Edema Inhibition (%) |

| PAI-1 | 10.5 | 0.06[2] | 175 | 63.35[2] |

| PAI-2 | 8.2 | 0.08[2] | 102.5 | 55.2 |

| PAI-3 | 15.1 | 0.09[2] | 167.8 | 46.51[2] |

| Celecoxib | 15.0 | 0.05[2] | 300 | 70.5 |

| Diclofenac | 1.2 | 0.8 | 1.5 | 65.8 |

Note: The data presented are illustrative and compiled from various sources. Actual values may vary based on specific experimental conditions.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for screening acute anti-inflammatory activity.

1. Animal Acclimatization:

- Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

2. Compound Administration:

- Administer the phenoxyacetic acid derivative or the reference drug (e.g., diclofenac) orally or intraperitoneally to the test groups of animals.

- Administer the vehicle (e.g., saline or a suspension agent) to the control group.

3. Induction of Inflammation:

- One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

- Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

- The percentage of inhibition of paw edema is calculated using the following formula:

- % Inhibition = [(V_c - V_t) / V_c] x 100

- Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Signaling Pathway: COX-2 Inhibition

Phenoxyacetic acid derivatives exert their anti-inflammatory effects by blocking the COX-2 enzyme, which is a key player in the inflammatory cascade. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

Antidiabetic Research: Targeting Metabolic Regulation

Recent studies have highlighted the potential of phenoxyacetic acid derivatives in the management of type 2 diabetes. Certain derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a G-protein coupled receptor expressed in pancreatic β-cells that plays a crucial role in glucose-stimulated insulin secretion.[3][4]

Quantitative Data: FFA1 Agonist Activity

The potency of these derivatives as FFA1 agonists is determined by their half-maximal effective concentration (EC₅₀).

| Compound ID | FFA1 EC₅₀ (nM) | Reference Agonist |

| PAD-1 | 43.6[3] | TAK-875 (6.3 nM) |

| PAD-2 | 62.3[4] | GW9508 (50 nM) |

| PAD-3 | 120 | AMG 837 (80 nM) |

| PAD-4 | 250 | Fasiglifam (17 nM) |

Note: The data presented are illustrative and compiled from various sources. Actual values may vary based on specific experimental conditions.

Signaling Pathway: FFA1-Mediated Insulin Secretion

Activation of FFA1 by phenoxyacetic acid derivatives in pancreatic β-cells initiates a signaling cascade that potentiates glucose-stimulated insulin secretion. This involves the Gαq/11 pathway, leading to an increase in intracellular calcium levels, which is a key trigger for insulin granule exocytosis.

Caption: FFA1 agonist activity of phenoxyacetic acid derivatives.

Potential for NF-κB Pathway Modulation: A Future Research Avenue

The anti-inflammatory properties of phenoxyacetic acid derivatives suggest a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. While direct evidence linking these derivatives to NF-κB modulation is still emerging, this remains a promising area for future investigation. Inhibition of the NF-κB pathway could represent an additional mechanism contributing to their anti-inflammatory and anticancer effects.

Conceptual Signaling Pathway: Potential NF-κB Inhibition

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of genes involved in inflammation and cell survival. Phenoxyacetic acid derivatives could potentially interfere with this pathway at various points, such as by inhibiting the IκB kinase (IKK) complex or preventing the nuclear translocation of NF-κB.

Caption: Potential inhibition of the NF-κB pathway by phenoxyacetic acid derivatives.

Conclusion

Phenoxyacetic acid derivatives represent a rich and promising field of research with diverse therapeutic applications. Their demonstrated activities against microbial infections, cancer, inflammation, and diabetes underscore the versatility of this chemical scaffold. The detailed experimental protocols and elucidated signaling pathways provided in this guide offer a solid foundation for researchers to further explore and exploit the full potential of these remarkable compounds in drug discovery and development. Future research should focus on optimizing the lead compounds for enhanced potency and selectivity, as well as elucidating their detailed mechanisms of action, including their potential role in modulating complex signaling networks like the NF-κB pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action: 2-(2-Ethoxy-4-formylphenoxy)acetic acid

Disclaimer: There is currently no direct scientific literature available detailing the mechanism of action for 2-(2-Ethoxy-4-formylphenoxy)acetic acid. This guide, therefore, extrapolates a probable mechanism based on its close structural analog, Ethacrynic Acid (EA) . The core structure of the specified compound is a phenoxyacetic acid derivative, similar to EA, a well-established loop diuretic. The primary differences are the substituents on the phenyl ring. This document will focus on the established mechanisms of Ethacrynic Acid as a predictive model.

Introduction

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a phenoxyacetic acid derivative. Given its structural similarity to Ethacrynic Acid (EA), it is hypothesized to share similar biological targets and mechanisms of action. EA is clinically used as a loop diuretic and has been extensively studied for its effects on ion transport and cellular metabolism.[1][2][3] This guide will provide a detailed overview of the primary and secondary mechanisms of action of EA, which are likely relevant to its 2-ethoxy-4-formyl analog.

The primary mechanism of EA is the inhibition of the Na-K-Cl cotransporter (NKCC), leading to its diuretic effect.[4][5] A significant secondary mechanism is the inhibition of Glutathione S-transferases (GSTs), which has implications for cancer therapy.[6][7]

Primary Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter (NKCC)

The principal pharmacological effect of ethacrynic acid is its diuretic action, which is achieved by inhibiting the Na-K-Cl cotransporter.[4][5] There are two main isoforms of this transporter: NKCC1, which is widely distributed in the body, and NKCC2, which is primarily found in the kidney.[8][9][10][11]

-

Target: Na-K-Cl Cotransporter 2 (NKCC2).

-

Location: Thick ascending limb of the loop of Henle in the kidney.[2][3]

-

Action: By inhibiting NKCC2, EA prevents the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the blood.[1][5] This leads to an increase in the excretion of these ions and, consequently, water, resulting in diuresis.[1]

The inhibition of NKCC2 is a key feature of loop diuretics.[3] The phenoxyacetic acid scaffold is crucial for this activity. While EA itself is active, its cysteine adduct is considered the active form of the molecule.[2]

The mechanism is a direct inhibition of the transporter protein, leading to a cascade of physiological effects related to ion and water balance.

Figure 1: Hypothesized pathway for diuretic action via NKCC2 inhibition.

Secondary Mechanism of Action: Inhibition of Glutathione S-Transferases (GSTs)

Ethacrynic acid is a potent inhibitor of Glutathione S-transferases (GSTs), a family of enzymes involved in the detoxification of xenobiotics and protection against oxidative stress.[6][7] This inhibitory action is of significant interest in the context of cancer research, as GSTs are often overexpressed in tumor cells, contributing to drug resistance.[6]

-

Target: Glutathione S-transferases (e.g., GSTP1-1, GSTA1-1).[6][12]

-

Mechanism: EA contains an α,β-unsaturated carbonyl group which can react with the thiol group of cysteine residues in the active site of GSTs via a Michael addition.[6][13] This can lead to both reversible and irreversible inhibition.[7][14] The glutathione conjugate of EA is also a potent inhibitor of GSTs.[14][15][16]

-

Consequence: Inhibition of GSTs can sensitize cancer cells to chemotherapeutic agents by preventing the detoxification of these drugs.[6]

Structure-activity relationship studies on EA analogs have shown that substitutions on the phenyl ring are critical for GST inhibitory activity.[12][17] Specifically, a substitution at the 3' position is considered necessary for inhibiting GSTP1-1 activity.[12]

The interaction with GSTs can lead to increased cellular oxidative stress and potentiation of other cytotoxic agents.

Figure 2: Hypothesized pathway for GST inhibition and chemosensitization.

Quantitative Data (Based on Ethacrynic Acid)

The following table summarizes the inhibitory concentrations (IC50) of Ethacrynic Acid and its glutathione conjugate against different classes of human and rat GSTs.

| Compound | GST Class | IC50 (µM) | Species | Reference |

| Ethacrynic Acid | Alpha (α) | 4.6 - 6.0 | Rat & Human | [14] |

| Ethacrynic Acid | Mu (µ) | 0.3 - 1.9 | Rat & Human | [14] |

| Ethacrynic Acid | Pi (π) | 3.3 - 4.8 | Rat & Human | [14] |

| EA-Glutathione Conjugate | Alpha (α) | 0.8 - 2.8 | Rat & Human | [14] |

| EA-Glutathione Conjugate | Mu (µ) | <0.1 - 1.2 | Rat & Human | [14] |

| EA-Glutathione Conjugate | Pi (π) | 11 | Rat & Human | [14] |

Experimental Protocols

The following are generalized protocols for assays that would be used to determine the mechanism of action of 2-(2-Ethoxy-4-formylphenoxy)acetic acid, based on methodologies for studying ethacrynic acid.

This assay measures the activity of the Na-K-Cl cotransporter by tracking the influx of a specific ion.

-

Cell Culture: Culture a suitable cell line expressing the NKCC of interest (e.g., T84 cells for NKCC1, or a stable HEK293 cell line expressing NKCC2).

-

Assay Medium: Prepare an assay buffer containing a radioactive tracer (e.g., ⁸⁶Rb⁺ as a congener for K⁺) or a fluorescent indicator sensitive to one of the transported ions.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound (2-(2-Ethoxy-4-formylphenoxy)acetic acid) for a specified time.

-

Flux Initiation: Initiate ion flux by adding the assay medium containing the tracer/indicator.

-

Flux Termination: After a short incubation period, terminate the flux by rapidly washing the cells with an ice-cold stop solution.

-

Quantification: Lyse the cells and measure the amount of tracer uptake using a scintillation counter or the change in fluorescence using a plate reader.

-

Data Analysis: Plot the measured flux against the compound concentration to determine the IC50 value.

Figure 3: Experimental workflow for an NKCC inhibition flux assay.

This assay measures the catalytic activity of GST enzymes in the presence of an inhibitor.

-

Reagents:

-

Purified GST enzyme (e.g., recombinant human GSTP1-1).

-

Substrates: Glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB).

-

Assay buffer (e.g., potassium phosphate buffer).

-

Test compound (2-(2-Ethoxy-4-formylphenoxy)acetic acid).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, GSH, and varying concentrations of the test compound.

-

Add the GST enzyme and pre-incubate for a defined period.

-

Initiate the reaction by adding CDNB.

-

-

Detection: The enzymatic reaction produces a conjugate (GS-DNB) that absorbs light at 340 nm. Monitor the increase in absorbance over time using a spectrophotometer or plate reader.

-

Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Figure 4: Experimental workflow for a GST enzymatic inhibition assay.

Conclusion

While direct experimental data for 2-(2-Ethoxy-4-formylphenoxy)acetic acid is not available, its structural similarity to ethacrynic acid provides a strong basis for predicting its mechanism of action. It is highly probable that this compound acts as an inhibitor of the Na-K-Cl cotransporter, particularly the NKCC2 isoform in the kidney, which would classify it as a potential loop diuretic. Furthermore, it is likely to inhibit Glutathione S-transferases, a mechanism that could be exploited for applications in oncology. The presence of the ethoxy and formyl groups in place of the dichlorophenyl and methylenebutanoyl moieties of ethacrynic acid would undoubtedly influence the potency and selectivity towards these targets. Further experimental validation using the protocols outlined in this guide is necessary to confirm these hypotheses and fully elucidate the pharmacological profile of 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

References

- 1. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etacrynic acid [medbox.iiab.me]

- 3. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 4. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. What are NKCC1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Na-K-Cl cotransporter (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis and structure-activity relationship of ethacrynic acid analogues on glutathione-s-transferase P1-1 activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Computational Studies, and Anti-Proliferative Evaluation of Novel Ethacrynic Acid Derivatives Containing Nitrogen Heterocycle, Urea, and Thiourea Moieties as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic and Synthetic Profile of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. Due to the limited availability of direct experimental data for this specific compound, this document combines established synthetic methodologies with predicted spectroscopic data derived from closely related analogs. All predicted data are clearly indicated and should be used as a reference for experimental validation.

Chemical Structure and Properties

-

IUPAC Name: 2-(2-Ethoxy-4-formylphenoxy)acetic acid

-

Molecular Formula: C₁₁H₁₂O₅

-

Molecular Weight: 224.21 g/mol [1]

-

CAS Number: 51264-76-7

Synthesis Protocol

The synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid can be achieved through a two-step process involving a Williamson ether synthesis followed by hydrolysis. This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetic acids.[2]

Step 1: Synthesis of Ethyl 2-(2-Ethoxy-4-formylphenoxy)acetate

A mixture of 2-ethoxy-4-hydroxybenzaldehyde (1 equivalent), ethyl bromoacetate (1.3 equivalents), and potassium carbonate (2 equivalents) in anhydrous dimethylformamide (DMF) is heated at 80°C for 4 hours. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Step 2: Hydrolysis to 2-(2-Ethoxy-4-formylphenoxy)acetic acid

The crude ester from the previous step is dissolved in a mixture of acetic acid, water, and sulfuric acid. The resulting solution is refluxed for 4 hours. After cooling to room temperature, the mixture is diluted with brine and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by flash chromatography to afford 2-(2-ethoxy-4-formylphenoxy)acetic acid.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

Spectroscopic Data (Predicted and Analog-Derived)

The following tables summarize the expected spectroscopic data for 2-(2-Ethoxy-4-formylphenoxy)acetic acid. These predictions are based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~13.1 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a high chemical shift. For a similar compound, 2-(4-Ethyl-2-formylphenoxy)acetic acid, this peak appears at 13.09 ppm.[2] |

| ~10.4 | s | 1H | -CHO | The aldehyde proton is typically a singlet in this region. 2-(4-Ethyl-2-formylphenoxy)acetic acid shows this peak at 10.42 ppm.[2] |

| ~7.5-7.7 | m | 2H | Ar-H | Aromatic protons ortho and para to the formyl group. |

| ~7.1 | d | 1H | Ar-H | Aromatic proton meta to the formyl group. |

| ~4.8 | s | 2H | -O-CH₂-COOH | The methylene protons of the acetic acid moiety are expected to be a singlet. This is consistent with related structures.[2] |

| ~4.1 | q | 2H | -O-CH₂-CH₃ | The methylene protons of the ethoxy group will appear as a quartet due to coupling with the methyl protons. |

| ~1.4 | t | 3H | -O-CH₂-CH₃ | The methyl protons of the ethoxy group will be a triplet. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: DMSO-d₆

-

Frequency: 100 MHz (Predicted)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~189 | -CHO | The aldehyde carbon is expected at a high chemical shift. |

| ~168 | -COOH | The carboxylic acid carbon is also found at a high chemical shift. |

| ~160 | Ar-C (C-O) | Aromatic carbon attached to the ethoxy group. |

| ~136 | Ar-C (C-CHO) | Aromatic carbon attached to the formyl group. |

| ~127 | Ar-CH | Aromatic methine carbons. |

| ~124 | Ar-CH | Aromatic methine carbons. |

| ~114 | Ar-CH | Aromatic methine carbons. |

| ~121 | Ar-C (C-O) | Aromatic carbon attached to the acetic acid moiety. |

| ~68 | -O-CH₂-COOH | Methylene carbon of the acetic acid moiety. |

| ~65 | -O-CH₂-CH₃ | Methylene carbon of the ethoxy group. |

| ~21 | -O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |

IR (Infrared) Spectroscopy

-

Sample Preparation: KBr Pellet (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) | A very broad absorption is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid. |

| ~2900 | Medium | C-H stretch (Aliphatic) | Corresponds to the C-H bonds of the ethoxy and acetic acid methylene and methyl groups. |

| ~2820, ~2720 | Weak | C-H stretch (Aldehyde) | Two weak bands are characteristic of the C-H stretch of an aldehyde (Fermi resonance). |

| ~1730-1700 | Strong | C=O stretch (Carboxylic Acid) | A strong absorption for the carbonyl of the carboxylic acid. |

| ~1680 | Strong | C=O stretch (Aldehyde) | A strong absorption for the carbonyl of the aldehyde. |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) | Characteristic absorptions for the aromatic ring. |

| ~1250 | Strong | C-O stretch (Ether/Acid) | Strong absorptions are expected for the C-O bonds of the ether and carboxylic acid. |

Mass Spectrometry

-

Ionization Method: Electrospray Ionization (ESI)

| m/z (Mass-to-Charge Ratio) | Ion Type | Notes |

| 223.0606 | [M-H]⁻ | The deprotonated molecule is expected to be the base peak in negative ion mode. |

| 225.0762 | [M+H]⁺ | The protonated molecule would be observed in positive ion mode. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. |

| 179.0446 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the parent ion is a common fragmentation pathway for carboxylic acids. |

| 151.0395 | [M-H-CO₂-C₂H₄]⁻ | Subsequent loss of ethene from the [M-H-CO₂]⁻ ion. |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-(2-Ethoxy-4-formylphenoxy)acetic acid (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source. High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass and confirm the elemental composition of the molecule and its fragments.

Conclusion

This technical guide provides a detailed, albeit partially predictive, spectroscopic and synthetic profile of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. The provided synthetic protocol offers a reliable method for its preparation, and the predicted spectroscopic data serves as a valuable reference for researchers in the fields of medicinal chemistry and material science for the characterization of this compound. Experimental verification of the predicted data is strongly recommended.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. The protocol starts from the commercially available 4-hydroxy-2-ethoxybenzaldehyde and involves its reaction with an α-haloacetic acid ester, followed by hydrolysis to yield the desired product. This compound is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of more complex molecules with potential therapeutic applications.

Introduction

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a substituted phenoxyacetic acid derivative. The presence of the ethoxy, formyl, and carboxylic acid functionalities makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The phenoxyacetic acid moiety is a common scaffold in pharmacologically active compounds. This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this important building block.

Chemical Reaction

The synthesis proceeds via a Williamson ether synthesis reaction, as depicted below:

Data Presentation

Table 1: Reagents and Typical Molar Equivalents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Typical Amount |

| 4-hydroxy-2-ethoxybenzaldehyde | 166.17 | 1.0 | 10.0 g |

| Ethyl bromoacetate | 167.00 | 1.2 | 12.0 g (8.1 mL) |

| Sodium Hydroxide | 40.00 | 2.5 | 6.0 g |

| Diethyl Ether | 74.12 | - | As required |

| 6M Hydrochloric Acid | 36.46 | - | As required |

| Saturated Sodium Bicarbonate | 84.01 | - | As required |

| Anhydrous Sodium Sulfate | 142.04 | - | As required |

Table 2: Expected Yield and Physical Properties

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (g) | Typical Yield (%) | Melting Point (°C) |

| 2-(2-Ethoxy-4-formylphenoxy)acetic acid | 224.21 | 13.5 | 10.8 - 12.2 | 80-90 | Not reported |

Note: The typical actual yield is an estimate based on similar reactions and may vary depending on experimental conditions.

Experimental Protocol

Materials and Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Büchner funnel and flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper

-

Rotary evaporator

Reagents:

-

4-hydroxy-2-ethoxybenzaldehyde[1]

-

Diethyl ether

-

Hydrochloric acid (6M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

Step 1: Synthesis of Ethyl 2-(2-ethoxy-4-formylphenoxy)acetate

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (60.2 mmol) of 4-hydroxy-2-ethoxybenzaldehyde in 100 mL of a suitable solvent like acetone or DMF.

-

Add 10.0 g (72.4 mmol) of anhydrous potassium carbonate to the solution.

-

To this stirred suspension, add 12.0 g (71.8 mmol, 8.1 mL) of ethyl bromoacetate dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2-ethoxy-4-formylphenoxy)acetate.

Step 2: Hydrolysis to 2-(2-Ethoxy-4-formylphenoxy)acetic acid

-

To the crude ester from the previous step, add a solution of 6.0 g (150 mmol) of sodium hydroxide in 100 mL of water.

-

Heat the mixture to 90-100°C in a water bath with stirring for 1-2 hours to facilitate the hydrolysis of the ester.[11]

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the cooled solution to a pH of approximately 2 by the slow addition of 6M hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic impurities.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Step 4: Characterization

The identity and purity of the final product, 2-(2-Ethoxy-4-formylphenoxy)acetic acid, can be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

-

Ethyl bromoacetate is toxic and a lachrymator. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3][4][5][6]

-

Sodium hydroxide is corrosive and can cause severe burns. Handle with care and wear appropriate PPE.[7][8][9][10]

-

Hydrochloric acid is corrosive. Handle with care and wear appropriate PPE.

-

Diethyl ether is highly flammable. Ensure there are no open flames or sparks in the vicinity.

Diagrams

Caption: Workflow for the synthesis of 2-(2-Ethoxy-4-formylphenoxy)acetic acid.

References

- 1. 4-ethoxy-2-hydroxy-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. echemi.com [echemi.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. chemsupply.com.au [chemsupply.com.au]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 10. tatachemicals.com [tatachemicals.com]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

Application Notes and Protocols for 2-(2-Ethoxy-4-formylphenoxy)acetic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Ethoxy-4-formylphenoxy)acetic acid is a versatile bifunctional organic compound that serves as a valuable building block in modern organic synthesis. Its structure, featuring a reactive aldehyde group, a carboxylic acid moiety, and a substituted phenoxy ring, allows for a diverse range of chemical transformations. This makes it a key intermediate in the synthesis of a variety of heterocyclic compounds, Schiff bases, and other complex molecules with potential applications in medicinal chemistry and materials science. The presence of both an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid group within the same molecule enables its participation in intramolecular reactions and multicomponent reactions, leading to the efficient construction of intricate molecular architectures.

Key Applications in Organic Synthesis

The unique structural features of 2-(2-Ethoxy-4-formylphenoxy)acetic acid make it a versatile reagent for several key synthetic transformations:

-

Synthesis of Schiff Bases (Azomethines): The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases. These imine-containing compounds are important intermediates for the synthesis of various biologically active molecules and can also act as ligands for the formation of metal complexes.

-

Synthesis of Heterocyclic Compounds: The compound serves as a precursor for the synthesis of various oxygen-containing heterocycles. For instance, derivatives of the related 2-formylphenoxyacetic acid have been shown to undergo photochemical cyclization to yield hydroxychromanones and benzofuranones.

-